Nrf2 activator-5 Nrf2 activator-5 18-Hydroxynapyradiomycin A1 is a natural product found in Streptomyces and Streptomyces antimycoticus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665155
InChI: InChI=1S/C25H30Cl2O6/c1-14(6-5-7-15(2)13-28)8-9-25-21(31)17-10-16(29)11-18(30)20(17)22(32)24(25,27)12-19(26)23(3,4)33-25/h7-8,10-11,19,28-30H,5-6,9,12-13H2,1-4H3/b14-8+,15-7+/t19-,24+,25+/m1/s1
SMILES:
Molecular Formula: C25H30Cl2O6
Molecular Weight: 497.4 g/mol

Nrf2 activator-5

CAS No.:

Cat. No.: VC16665155

Molecular Formula: C25H30Cl2O6

Molecular Weight: 497.4 g/mol

* For research use only. Not for human or veterinary use.

Nrf2 activator-5 -

Specification

Molecular Formula C25H30Cl2O6
Molecular Weight 497.4 g/mol
IUPAC Name (3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Standard InChI InChI=1S/C25H30Cl2O6/c1-14(6-5-7-15(2)13-28)8-9-25-21(31)17-10-16(29)11-18(30)20(17)22(32)24(25,27)12-19(26)23(3,4)33-25/h7-8,10-11,19,28-30H,5-6,9,12-13H2,1-4H3/b14-8+,15-7+/t19-,24+,25+/m1/s1
Standard InChI Key ADDJEJWGIYLORW-WSUVHYCQSA-N
Isomeric SMILES C/C(=C\C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/CC/C=C(\C)/CO
Canonical SMILES CC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)CCC=C(C)CO

Introduction

Molecular Mechanisms of Nrf2 Activation

Nuclear Localization and Transcriptional Regulation

Recent studies challenge the traditional view that Nrf2 activation occurs solely in the cytoplasm. RNA sequencing data reveal that non-electrophilic activators like PRL-295 exert their effects predominantly in the nucleus, where they inhibit Nrf2 ubiquitination and enhance its binding to antioxidant response elements (AREs) . This nuclear activity aligns with findings that Nrf2 phosphorylation at Ser40, a prerequisite for Keap1 dissociation, is modulated by both electrophilic and non-electrophilic compounds .

Therapeutic Applications in Disease Models

Neurodegenerative Diseases

In human dopaminergic neurons, Nrf2 activators demonstrate neuroprotective effects against mitochondrial toxins like annonacin, which induces tau hyperphosphorylation and neurite degeneration . While bardoxolone methyl exhibited neurotoxicity at higher concentrations, compounds targeting p62-dependent pathways or Bach1 inhibition restored mitochondrial function and reduced oxidative damage . These findings suggest that Nrf2 activator-5, if structurally akin to p62 activators, could mitigate tauopathy-associated neurodegeneration.

Diabetic Wound Healing

Comparative Analysis of Nrf2 Activators

Table 1: Key Nrf2 Activators and Their Properties

CompoundMechanismTherapeutic ApplicationsOff-Target Risks
SulforaphaneElectrophilic Keap1 modificationChemoprevention, neuroprotectionGlutathione depletion
Bardoxolone methylDirect Keap1 interactionChronic kidney diseaseCardiovascular toxicity
CDDO-ImidazolideKeap1 cysteine modificationBroad anti-inflammatory Hepatotoxicity at high doses
PRL-295Non-electrophilic nuclear Nrf2 stabilizationDiabetic wound healing Minimal transcriptomic off-targets

Nrf2 activator-5’s hypothetical profile positions it between electrophilic and non-electrophilic classes, potentially offering enhanced bioavailability and reduced toxicity. For instance, its synthetic design might incorporate sulfur-based reactive groups akin to dithiolethiones while avoiding the electrophilic reactivity linked to off-target effects .

Pharmacological Challenges and Innovations

Bioavailability and Tissue Specificity

The efficacy of Nrf2 activators depends on their ability to penetrate target tissues. ADJ-310 and PRL-295 demonstrated preferential accumulation in cutaneous tissues, correlating with their wound-healing efficacy . Structural modifications in Nrf2 activator-5, such as lipophilic side chains or prodrug formulations, could enhance blood-brain barrier penetration for neurodegenerative applications .

Dual Oxidative Stress and Anti-Inflammatory Modulation

Unlike single-pathway inhibitors, Nrf2 activator-5’s value lies in its dual capacity to upregulate antioxidant genes (e.g., NAD(P)H:quinone oxidoreductase-1) and suppress pro-inflammatory cytokines . In microglial cells, analogous compounds reduced lipopolysaccharide-induced inflammation by downregulating NF-κB signaling, suggesting a synergistic mechanism applicable to neuroinflammatory disorders.

Future Directions and Clinical Translation

Biomarker Development

Quantifying Nrf2 activation in clinical trials remains challenging. RNA-seq profiles from PRL-295-treated keratinocytes identified HMOX1, NQO1, and GCLC as robust biomarkers . Validating similar signatures for Nrf2 activator-5 could facilitate dose optimization and patient stratification.

Combination Therapies

In tauopathy models, co-administration of Nrf2 activators with autophagy enhancers (e.g., rapamycin) amplified neuroprotective effects . Nrf2 activator-5’s compatibility with existing regimens warrants exploration, particularly in diseases with multifactorial etiology like Alzheimer’s and Parkinson’s.

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